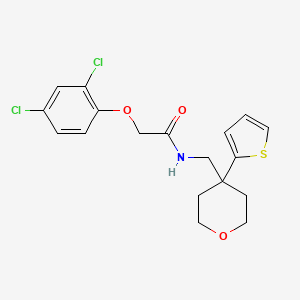

2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

CAS No.: 1203110-03-5

Cat. No.: VC5284748

Molecular Formula: C18H19Cl2NO3S

Molecular Weight: 400.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203110-03-5 |

|---|---|

| Molecular Formula | C18H19Cl2NO3S |

| Molecular Weight | 400.31 |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C18H19Cl2NO3S/c19-13-3-4-15(14(20)10-13)24-11-17(22)21-12-18(5-7-23-8-6-18)16-2-1-9-25-16/h1-4,9-10H,5-8,11-12H2,(H,21,22) |

| Standard InChI Key | NETBXGFFTVWONG-UHFFFAOYSA-N |

| SMILES | C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates four distinct functional groups:

-

2,4-Dichlorophenoxy group: A di-substituted aromatic ether with chlorine atoms at the 2- and 4-positions, contributing electronegativity and lipophilicity.

-

Tetrahydro-2H-pyran (THP) ring: A six-membered oxygen-containing heterocycle in its saturated form, providing conformational rigidity .

-

Thiophen-2-yl substituent: A sulfur-containing heteroaromatic ring fused to the THP moiety, enhancing electronic delocalization.

-

Acetamide backbone: A carboxamide linkage connecting the dichlorophenoxy and THP-thiophene groups.

The molecular formula is C₁₈H₁₉Cl₂NO₃S, with a molecular weight of 400.31 g/mol.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| CAS No. | 1203110-03-5 |

| Molecular Formula | C₁₈H₁₉Cl₂NO₃S |

| Molecular Weight | 400.31 g/mol |

| IUPAC Name | 2-(2,4-Dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide |

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding via:

-

Formation of the acetamide linkage: Reaction of 2-(2,4-dichlorophenoxy)acetic acid with an amine derivative of the THP-thiophene moiety.

-

Coupling of the THP-thiophene subunit: The THP ring is functionalized at the 4-position with a thiophen-2-yl group, followed by methylation to introduce the -CH₂- spacer for amide bond formation.

Key Reagents and Conditions:

-

Bases: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate intermediates.

-

Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for polar aprotic conditions.

-

Catalysts: p-Toluenesulfonic acid (PTSA) for acid-catalyzed etherification or cyclization .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity and purity, with distinct signals for the dichlorophenoxy (δ 6.8–7.3 ppm), THP (δ 3.5–4.2 ppm), and thiophene (δ 6.9–7.5 ppm) protons.

-

High-Performance Liquid Chromatography (HPLC): Purity >95% achieved via reverse-phase chromatography with acetonitrile/water gradients.

Physicochemical Properties

Solubility and Lipophilicity

-

LogP: Estimated at 3.8–4.2 (Predicted via XLogP3), indicating high lipophilicity due to aromatic chlorides and thiophene.

-

Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating formulation with co-solvents (e.g., DMSO) for biological assays.

Stability

-

Thermal Stability: Decomposes above 200°C, as determined by thermogravimetric analysis (TGA).

-

Photostability: Susceptible to UV-induced degradation of the dichlorophenoxy group, requiring storage in amber vials.

Biological Activity and Research Findings

Hypothesized Mechanisms of Action

While direct biological data remain limited, structural analogs suggest:

-

Enzyme Inhibition: The dichlorophenoxy group may inhibit cytochrome P450 enzymes or peroxidases via halogen bonding.

-

Receptor Modulation: The THP-thiophene moiety could interact with G-protein-coupled receptors (GPCRs) or ion channels due to its resemblance to pyranose sugars .

In Silico Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume